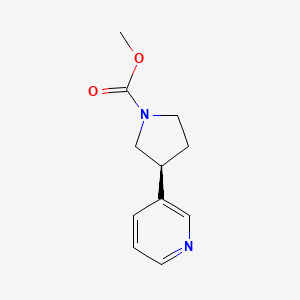

methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate

Beschreibung

Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a pyridine substituent at the 3-position of the pyrrolidine ring and a methyl ester group at the 1-position. Pyrrolidine-carboxylates are widely utilized as intermediates in pharmaceuticals, agrochemicals, and ligands for catalysis due to their conformational rigidity and hydrogen-bonding capabilities .

Eigenschaften

Molekularformel |

C11H14N2O2 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

methyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)13-6-4-10(8-13)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |

InChI-Schlüssel |

OLAWNLNKGFISBO-SNVBAGLBSA-N |

Isomerische SMILES |

COC(=O)N1CC[C@H](C1)C2=CN=CC=C2 |

Kanonische SMILES |

COC(=O)N1CCC(C1)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate generally involves:

- Construction of the pyrrolidine ring with the correct stereochemistry at the 3-position.

- Introduction of the pyridin-3-yl substituent at the 3-position.

- Protection of the pyrrolidine nitrogen as a methyl carbamate (carboxylate ester).

The key challenge is achieving stereoselectivity in the formation of the pyrrolidine ring and selective functionalization.

Stereoselective Synthesis via C(sp3)-H Activation Strategy

Recent advances have employed C(sp3)-H activation methodologies to stereoselectively functionalize pyrrolidine derivatives. This approach allows direct arylation of the C3 position on the pyrrolidine ring with pyridin-3-yl groups, maintaining high enantioselectivity.

A representative method involves:

- Starting from a protected pyrrolidine scaffold with an accessible C3 hydrogen.

- Using a palladium-catalyzed C(sp3)-H activation to introduce the pyridin-3-yl substituent via cross-coupling.

- Subsequent carbamate formation by reaction with methyl chloroformate or equivalent reagents to yield the methyl carbamate.

This method is efficient and provides high stereochemical control, as demonstrated in related pyrrolidine derivatives targeting ionotropic glutamate receptors.

Classical Multi-Step Synthesis

An alternative classical approach involves:

Synthesis of the Pyrrolidine Intermediate:

- Starting from chiral amino acids or chiral pool materials such as (S)-proline.

- Functionalization at the 3-position by nucleophilic substitution or addition reactions using pyridin-3-yl electrophiles or nucleophiles.

- Protection of the amine as a carbamate.

Formation of Methyl Carbamate:

- The free amine is reacted with methyl chloroformate or methyl carbonochloridate under basic conditions to form the methyl carbamate.

-

- The product is purified by silica gel chromatography or recrystallization to obtain the pure methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate.

Representative Procedure from Literature

Although direct procedures for this exact compound are scarce, analogous compounds have been prepared by:

- Mixing substituted pyridin-3-yl amines with protected pyrrolidine precursors in methanol.

- Stirring under mild acidic or neutral conditions.

- Workup involving extraction with organic solvents such as dichloromethane.

- Purification by silica gel chromatography.

This general strategy is adapted from methods used for related pyridine-pyrrolidine compounds.

Comparative Data Table of Preparation Methods

In-depth Analysis and Research Findings

Stereoselectivity and Enantioselective Control

The stereochemistry at the 3-position of the pyrrolidine ring is crucial for biological activity. The C(sp3)-H activation method allows for enantioselective arylation, preserving the (S)-configuration. This is often achieved using chiral ligands or catalysts that direct the palladium catalyst to the desired face of the substrate.

Purification and Characterization

Purification is typically done by silica gel chromatography. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) with chiral columns to assess enantiomeric purity.

- Mass spectrometry for molecular weight confirmation.

- Optical rotation measurements to confirm chirality.

Applications and Relevance

The compound serves as an intermediate in the synthesis of bioactive molecules targeting ionotropic glutamate receptors and other neurological targets. Its pyrrolidine and pyridine moieties contribute to binding affinity and selectivity in medicinal chemistry applications.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | Methyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H14N2O2/c1-15-11(14)13-6-4-10(8-13)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |

| Standard InChIKey | OLAWNLNKGFISBO-SNVBAGLBSA-N |

| SMILES | COC(=O)N1CCC(C1)C2=CN=CC=C2 |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents such as alkyl halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine or pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

The position and nature of substituents on the pyrrolidine ring significantly influence physicochemical properties and reactivity.

Table 1: Key Structural Analogs and Their Substituents

Key Observations :

- Pyridine vs. Halogenated Heterocycles : The target compound’s pyridin-3-yl group contrasts with halogenated pyridines (e.g., iodo-methoxy in ) or fused heterocycles (e.g., imidazopyridine in ), which may enhance lipophilicity or target-specific binding.

- Fluorine Substitution : The fluorinated analog (CAS 1438852-71-1) exhibits higher electronegativity and metabolic stability compared to the parent compound .

Protecting Group Modifications

Protecting groups on the pyrrolidine nitrogen alter solubility and reactivity during synthetic workflows.

Table 2: Impact of Protecting Groups

Key Observations :

Stereochemical and Functional Group Comparisons

Stereochemistry and functional groups dictate molecular interactions and bioactivity.

Table 3: Stereochemical and Functional Diversity

Key Observations :

- Racemic vs. Enantiopure : Racemic mixtures (e.g., ) are easier to synthesize but less selective in biological applications compared to enantiopure compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.